Cas no 1566409-85-5 ((6-methylpyridin-3-yl)methanesulfonyl chloride)

(6-Methylpyridin-3-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a pyridine backbone with a methyl substituent at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing derivatives. Its reactive sulfonyl chloride group enables efficient coupling with amines and other nucleophiles, making it valuable for pharmaceutical and agrochemical applications. The methylpyridinyl moiety enhances solubility and modulates electronic properties, facilitating further functionalization. The compound is typically handled under anhydrous conditions due to its moisture sensitivity. Its well-defined reactivity and structural features make it a useful building block for medicinal chemistry and material science research.
(6-methylpyridin-3-yl)methanesulfonyl chloride structure
1566409-85-5 structure
Product name:(6-methylpyridin-3-yl)methanesulfonyl chloride
CAS No:1566409-85-5
MF:C7H8ClNO2S
MW:205.661919593811
MDL:MFCD26064627
CID:5245423
PubChem ID:112639784

(6-methylpyridin-3-yl)methanesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinemethanesulfonyl chloride, 6-methyl-
    • (6-methylpyridin-3-yl)methanesulfonyl chloride
    • MDL: MFCD26064627
    • Inchi: 1S/C7H8ClNO2S/c1-6-2-3-7(4-9-6)5-12(8,10)11/h2-4H,5H2,1H3
    • InChI Key: KXRIJRATZOYODJ-UHFFFAOYSA-N
    • SMILES: C1=NC(C)=CC=C1CS(Cl)(=O)=O

(6-methylpyridin-3-yl)methanesulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-283753-1g
(6-methylpyridin-3-yl)methanesulfonyl chloride
1566409-85-5
1g
$699.0 2023-09-07
Enamine
EN300-283753-10.0g
(6-methylpyridin-3-yl)methanesulfonyl chloride
1566409-85-5
10.0g
$4360.0 2023-03-01
Enamine
EN300-283753-0.25g
(6-methylpyridin-3-yl)methanesulfonyl chloride
1566409-85-5
0.25g
$642.0 2023-09-07
Enamine
EN300-283753-2.5g
(6-methylpyridin-3-yl)methanesulfonyl chloride
1566409-85-5
2.5g
$1370.0 2023-09-07
Enamine
EN300-283753-0.5g
(6-methylpyridin-3-yl)methanesulfonyl chloride
1566409-85-5
0.5g
$671.0 2023-09-07
Enamine
EN300-283753-5.0g
(6-methylpyridin-3-yl)methanesulfonyl chloride
1566409-85-5
5.0g
$2940.0 2023-03-01
Enamine
EN300-283753-5g
(6-methylpyridin-3-yl)methanesulfonyl chloride
1566409-85-5
5g
$2028.0 2023-09-07
Enamine
EN300-283753-10g
(6-methylpyridin-3-yl)methanesulfonyl chloride
1566409-85-5
10g
$3007.0 2023-09-07
Enamine
EN300-283753-1.0g
(6-methylpyridin-3-yl)methanesulfonyl chloride
1566409-85-5
1g
$0.0 2023-06-07
Enamine
EN300-283753-0.05g
(6-methylpyridin-3-yl)methanesulfonyl chloride
1566409-85-5
0.05g
$587.0 2023-09-07

Additional information on (6-methylpyridin-3-yl)methanesulfonyl chloride

Research Briefing on (6-methylpyridin-3-yl)methanesulfonyl chloride (CAS: 1566409-85-5) in Chemical Biology and Pharmaceutical Applications

(6-methylpyridin-3-yl)methanesulfonyl chloride (CAS: 1566409-85-5) is a specialized sulfonyl chloride derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. Recent studies have highlighted its utility in covalent inhibitor design, where its reactive sulfonyl chloride group enables selective modification of protein targets.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the application of (6-methylpyridin-3-yl)methanesulfonyl chloride in the development of irreversible BTK inhibitors for hematological malignancies. The researchers utilized this building block to introduce a reactive warhead that selectively targets cysteine residues in the BTK active site, resulting in compounds with improved pharmacokinetic properties compared to earlier generations of inhibitors.

In parallel research, scientists at several major pharmaceutical companies have incorporated (6-methylpyridin-3-yl)methanesulfonyl chloride into PROTAC (proteolysis targeting chimera) development programs. The compound's structural features allow for optimal linker attachment while maintaining favorable physicochemical properties, addressing a key challenge in PROTAC design. A 2024 Nature Chemical Biology publication reported a series of successful PROTAC molecules derived from this scaffold that demonstrated enhanced cellular permeability and target degradation efficiency.

Analytical chemistry advancements have also benefited from applications of this compound. Recent work published in Analytical Chemistry (2024) described its use as a derivatization agent for mass spectrometry-based proteomics, enabling improved detection and quantification of low-abundance proteins in complex biological samples. The methylpyridine moiety provides both favorable ionization characteristics and structural stability under typical LC-MS conditions.

From a synthetic chemistry perspective, (6-methylpyridin-3-yl)methanesulfonyl chloride has shown particular utility in flow chemistry applications. A 2023 Organic Process Research & Development paper detailed its use in continuous manufacturing processes for API intermediates, where its reactivity profile allows for high-yield transformations with minimal byproduct formation under optimized flow conditions.

Safety and handling considerations for (6-methylpyridin-3-yl)methanesulfonyl chloride continue to be an area of active research. Recent toxicological studies published in Chemical Research in Toxicology (2024) have characterized its reactivity profile and established improved handling protocols for industrial-scale applications. These findings are particularly relevant as the compound sees increasing use in GMP manufacturing environments.

Looking forward, the unique structural features of (6-methylpyridin-3-yl)methanesulfonyl chloride position it as a valuable building block for emerging therapeutic modalities. Current research directions include its application in targeted protein degradation, covalent inhibitor discovery, and chemical biology probe development. The compound's commercial availability and well-characterized reactivity suggest it will remain an important tool in medicinal chemistry for the foreseeable future.

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